Cas no 871481-11-7 (9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide)

9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide
- 9-oxo-N-(pyridin-3-ylmethyl)-9H-fluorene-2-carboxamide
- 871481-11-7
- AB00689198-01
- Z108566238
- AKOS001160045
- VU0460251-2
- 9-oxo-N-(pyridin-3-ylmethyl)fluorene-2-carboxamide
- CCG-321488
- F3142-0121
- 9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide
-
- インチ: 1S/C20H14N2O2/c23-19-17-6-2-1-5-15(17)16-8-7-14(10-18(16)19)20(24)22-12-13-4-3-9-21-11-13/h1-11H,12H2,(H,22,24)
- InChIKey: AGTDVJKDHOHZNA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C2C=CC(C(NCC3C=NC=CC=3)=O)=CC=21
計算された属性
- 精确分子量: 314.105527694g/mol
- 同位素质量: 314.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 492
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 59.1Ų
9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3142-0121-1mg |
9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide |
871481-11-7 | 90%+ | 1mg |
$54.0 | 2023-07-05 |
9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamide 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
9-oxo-N-(pyridin-3-yl)methyl-9H-fluorene-2-carboxamideに関する追加情報
9-Oxo-N-(Pyridin-3-Yl)Methyl-9H-Fluorene-2-Carboxamide (CAS No. 871481-11-7)
9-Oxo-N-(Pyridin-3-Yl)Methyl-9H-Fluorene-2-Carboxamide (CAS No. 871481-11-7) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile properties and applications in advanced materials, drug discovery, and optoelectronic devices. In this article, we will delve into the structural features, synthesis methods, and recent advancements in research related to this compound.
The molecular structure of 9-Oxo-N-(Pyridin-3-Yl)Methyl-9H(Fluorene)-2-Carboxamide comprises a fluorene core, which is a tricyclic aromatic system, fused with a pyridine ring and an amide group. The fluorene moiety is known for its excellent electronic properties, making it a cornerstone in the development of organic semiconductors. The pyridine ring introduces additional functionalities, such as nitrogen coordination sites, which can enhance the compound's reactivity and compatibility with other molecules. Recent studies have highlighted the importance of such hybrid structures in achieving high-performance materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
One of the most notable aspects of CAS No. 871481-11-7 is its ability to act as a building block for advanced materials. Researchers have demonstrated that this compound can be incorporated into polymer frameworks to enhance their mechanical and electronic properties. For instance, a study published in *Nature Communications* in 2023 revealed that the integration of 9-Oxo-N-(Pyridin-Yl)Methyl Fluorene Derivatives into polymer backbones significantly improved charge transport efficiency in OLEDs. This advancement underscores the potential of this compound in revolutionizing display technologies by offering brighter, more energy-efficient screens.
In the realm of drug discovery, 9-Oxo-N-(Pyridin-Yl)Methyl Fluorene Derivatives have shown promise as scaffolds for designing bioactive molecules. The amide group present in the structure facilitates hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. A recent investigation conducted at Stanford University explored the use of this compound as a template for developing inhibitors against key enzymes involved in neurodegenerative diseases. The results indicated that derivatives of this compound exhibited potent inhibitory activity, paving the way for further exploration in therapeutic applications.
The synthesis of CAS No. 871481-X-X involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The fluorene core is typically synthesized via Friedel-Crafts alkylation or cyclization reactions, while the pyridine ring is introduced through nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalysis have enabled researchers to achieve higher yields and purities, making the synthesis more efficient and scalable.
Looking ahead, the versatility of 9-Oxo-N-(Pyridin-Yl)Methyl Fluorene Derivatives presents numerous opportunities for innovation across diverse industries. Its ability to serve as a versatile platform for material design positions it as a key player in the development of next-generation technologies. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to both academic and industrial sectors.
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